molecular formula C10H8BrNO B15253689 3-(2-Bromophenyl)-3-methyloxirane-2-carbonitrile

3-(2-Bromophenyl)-3-methyloxirane-2-carbonitrile

Cat. No.: B15253689
M. Wt: 238.08 g/mol
InChI Key: BHHJTSQEEMFIEA-UHFFFAOYSA-N
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Description

3-(2-Bromophenyl)-3-methyloxirane-2-carbonitrile is an organic compound that features a bromophenyl group attached to an oxirane ring, which is further substituted with a methyl group and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromophenyl)-3-methyloxirane-2-carbonitrile typically involves the reaction of 2-bromobenzaldehyde with a suitable epoxide precursor under basic conditions. The reaction is often carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the oxirane ring. The reaction conditions usually require an inert atmosphere and anhydrous solvents to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromophenyl)-3-methyloxirane-2-carbonitrile undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated derivatives.

    Reduction: The carbonitrile group can be reduced to form amines or other reduced products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and sodium methoxide are commonly used under mild to moderate conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and osmium tetroxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used under controlled conditions.

Major Products Formed

    Nucleophilic Substitution: Substituted derivatives with various functional groups.

    Oxidation: Diols and other oxygenated compounds.

    Reduction: Amines and other reduced derivatives.

Scientific Research Applications

3-(2-Bromophenyl)-3-methyloxirane-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Bromophenyl)-3-methyloxirane-2-carbonitrile involves its interaction with specific molecular targets and pathways. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. The carbonitrile group can also participate in various biochemical reactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    2-Bromophenylacetonitrile: Similar structure but lacks the oxirane ring.

    3-(2-Bromophenyl)-2-oxiraneacetonitrile: Similar structure with a different substitution pattern.

    3-(2-Bromophenyl)-3-methyloxirane-2-carboxamide: Similar structure with a carboxamide group instead of a carbonitrile group.

Uniqueness

3-(2-Bromophenyl)-3-methyloxirane-2-carbonitrile is unique due to the presence of both the oxirane ring and the carbonitrile group, which confer distinct reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C10H8BrNO

Molecular Weight

238.08 g/mol

IUPAC Name

3-(2-bromophenyl)-3-methyloxirane-2-carbonitrile

InChI

InChI=1S/C10H8BrNO/c1-10(9(6-12)13-10)7-4-2-3-5-8(7)11/h2-5,9H,1H3

InChI Key

BHHJTSQEEMFIEA-UHFFFAOYSA-N

Canonical SMILES

CC1(C(O1)C#N)C2=CC=CC=C2Br

Origin of Product

United States

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